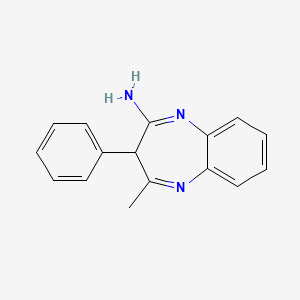
2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is an organobromine compound.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide and its derivatives have been explored in various synthetic and chemical reaction studies. For instance, Ohta, Akita, and Hara (1979) investigated the reactions of similar pyrazine oxides with different reagents, providing insights into the potential chemical pathways and transformations of such compounds (Ohta, Akita, & Hara, 1979).
Biological Applications
In the realm of biological applications, certain derivatives of the compound have shown promising results. For example, Yamada et al. (2010) synthesized a compound similar to 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide, demonstrating significant anti-proliferative effects on certain cell lines, suggesting its potential in therapeutic applications (Yamada et al., 2010).
Photophysical Properties
The photophysical properties of compounds structurally related to 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide have been studied, indicating potential applications in photochemistry and material sciences. For instance, Bilski et al. (1996) explored the reaction of a similar spin trap compound with singlet oxygen, shedding light on its potential use in photochemical studies (Bilski, Reszka, Bilska, & Chignell, 1996).
Sensor Development
Research by Choi et al. (2013) on rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, which bear structural resemblance to the compound , highlighted their use as phosphorescent sensors for nitric oxide, suggesting the potential of 2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide derivatives in sensor technology (Choi et al., 2013).
Material Science Applications
Further extending to material science, research on related bromo- and oxido- compounds has revealed their potential in creating new materials with specific properties, such as in the study of copper(II) and oxido-vanadium(IV) complexes by Takjoo et al. (2013) (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
The compound "2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide" has been studied in various scientific research contexts. Below are some significant findings from different studies:
Reactions and Synthesis
Syntheses and Reactions of Pyrazine Monoxides : A study by Ohta, Akita, and Hara (1979) explored the reactions of dimethylpyrazine 1-oxide and diethylpyrazine 1-oxide with phosphoryl chloride or acetic anhydride, leading to the formation of diketopiperazines, which were shown to exist in a cis configuration (Ohta, Akita, & Hara, 1979).
Synthesis of Phosphorus Heterocycles : Yamada et al. (2010) synthesized novel phosphorus heterocycles, including 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, which showed high anti-proliferative effects on U937 cells, suggesting potential for chemotherapeutic applications (Yamada et al., 2010).
Photochemical and Electronic Studies
- Oxidation of Spin Traps by Singlet Oxygen : The study of the reaction of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) with singlet oxygen by Bilski et al. (1996) revealed efficient oxidation processes and potential applications in identifying free radicals generated photochemically (Bilski, Reszka, Bilska, & Chignell, 1996).
Biological and Medicinal Applications
- CCR5 Receptor Antagonists : A study by Palani et al. (2002) reported the discovery and synthesis of a compound, SCH 351125, a CCR5 receptor antagonist for the treatment of HIV-1 infection, highlighting the therapeutic potential of related chemical structures (Palani, Shapiro, Josien, Bara, Clader, Greenlee, Cox, Strizki, & Baroudy, 2002).
Metal Complexes and Coordination Chemistry
- Copper(II) and Vanadium(IV) Complexes : Takjoo, Mague, Akbari, and Ebrahimipour (2013) investigated the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes, potentially useful in coordination chemistry and materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Propriétés
Nom du produit |
2-(4-Bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide |
|---|---|
Formule moléculaire |
C18H15BrN2O2 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-17(14-6-4-3-5-7-14)21(23)18(13(2)20(12)22)15-8-10-16(19)11-9-15/h3-11H,1-2H3 |
Clé InChI |
GDBIZWCIODRNMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1224655.png)
![6-bromo-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1224657.png)
![1-(3-Chlorophenyl)-3-[2-(thiophen-2-ylsulfonylamino)phenyl]urea](/img/structure/B1224660.png)
![3-methyl-N-[(4-methylphenyl)methyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1224661.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1224663.png)


![2-(3-Hydroxyphenyl)-6-(1-piperidinyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B1224669.png)

![2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethanone](/img/structure/B1224677.png)
![2-(2-Cyanophenoxy)acetic acid [2-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1224678.png)